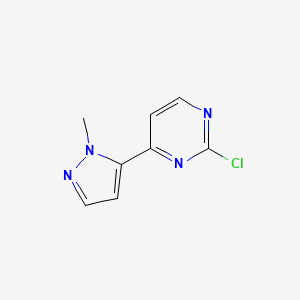

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(2-methylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMZFBFHNYJTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503746-05-1 | |

| Record name | 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes:

Starting Materials: 2-chloropyrimidine and 1-methyl-1H-pyrazole.

Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol (EtOH) or water.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting kinase enzymes. Kinases play a vital role in cellular signaling pathways, and inhibitors of these enzymes have therapeutic potential in treating cancers and other diseases. For example, derivatives of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Study: CDK Inhibition

A recent study highlighted the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this compound, demonstrating potent CDK2 inhibitory activity with a Ki value of 0.005 µM. These compounds exhibited selective antiproliferative effects against various cancer cell lines, indicating their potential as targeted cancer therapies .

Biological Studies

Enzyme Inhibition:

This compound has been studied for its role as an enzyme inhibitor. Research indicates that it can effectively inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders or cancers.

Mechanistic Insights:

In biological assays, this compound has shown the ability to modulate receptor functions, influencing biochemical pathways critical for cellular processes. For instance, studies have demonstrated that its derivatives can interfere with the phosphorylation of retinoblastoma protein, a key regulator of the cell cycle .

Materials Science

Organic Semiconductors:

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors. Its electronic properties can be harnessed in creating advanced materials for electronic devices.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors | Potent CDK2 inhibition (Ki = 0.005 µM) |

| Biological Studies | Enzyme inhibition and receptor modulation | Modulates phosphorylation pathways |

| Materials Science | Development of organic semiconductors | Potential use in electronic device fabrication |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and pyrazolyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the pyrazole ring (4- vs. 5-yl) and additional substituents (e.g., 5-CH₃, 5-CF₃) significantly influence biological activity and synthetic pathways. For instance, 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives exhibit CDK2 inhibition, while thienopyrimidine analogs show anticonvulsant properties .

- Core Modifications: Replacement of pyrimidine with thieno[3,2-d]pyrimidine enhances anticonvulsant efficacy, as seen in MES (maximal electroshock) and scMET (subcutaneous metrazol) models .

- Linkage Type : Ether-linked pyrazole (e.g., 4-oxy-pyrazole in ) alters electronic properties and bioavailability compared to direct C–N bonds .

Biological Activity

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound with the molecular formula C₈H₈ClN₅. It is characterized by a pyrimidine ring substituted at the 4-position with a 1-methyl-1H-pyrazole moiety and a chlorine atom at the 2-position. This unique structure suggests potential biological activity, particularly in medicinal chemistry and drug development.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Derivatives of this compound have shown significant inhibitory effects on CDKs, suggesting their utility as anticancer agents. For example, modifications to the pyrazole ring can significantly influence binding affinity to CDKs, enhancing biological activity .

- Antitumor Activity : Various pyrazole derivatives have been evaluated for their antitumor properties. For instance, compounds structurally related to this compound exhibited IC50 values indicating potent cytotoxicity against several cancer cell lines, including MCF7 and A549 .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds related to this compound:

- Antitumor Efficacy : In one study, derivatives were screened against multiple cancer cell lines, showing varying degrees of cytotoxicity:

- CDK Inhibition Studies : A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity with Ki values as low as 0.005 µM, indicating strong potential for cancer treatment .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | Similar substitution pattern | Different biological activity profiles |

| 4-(1-Methyl-1H-pyrazol-3-yl)-2-chloropyrimidine | Similar chlorinated structure | Varied kinase inhibition |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Dual pyrazole substituents | Potentially stronger inhibitors due to dual interactions |

This table illustrates the diversity among compounds related to this compound, emphasizing how structural variations can lead to different biological activities.

Q & A

Q. What are the most effective synthetic routes for 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with 1-methyl-1H-pyrazole under controlled conditions (e.g., using POCl₃ as a cyclizing agent at 120°C) can yield the target compound. Optimization involves adjusting solvent systems (e.g., EtOH/H₂O mixtures), stoichiometric ratios of reagents, and temperature gradients to improve regioselectivity and purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~750 cm⁻¹).

- Single-crystal X-ray diffraction to resolve bond angles and planarity deviations (e.g., mean deviation of 0.034 Å from the pyrimidine plane observed in structurally similar compounds).

- ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments .

Q. How can researchers address low yields during the coupling of pyrimidine and pyrazole moieties?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Using excess pyrazole (1.5–2.0 equiv.) to drive the reaction.

- Employing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Introducing catalytic bases (e.g., NaHCO₃) to deprotonate the pyrazole nitrogen .

Advanced Research Questions

Q. What computational methods are suitable for predicting regioselectivity in pyrimidine-pyrazole coupling reactions?

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

- Variable-temperature NMR to detect tautomeric equilibria.

- High-resolution mass spectrometry (HRMS) to confirm molecular integrity.

- Recrystallization in non-polar solvents (e.g., hexane/EtOAc) to isolate pure isomers .

Q. What strategies improve the compound’s solubility for biological assays without altering its core structure?

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility in aqueous buffers.

- Prodrug derivatization : Introduce transient hydrophilic groups (e.g., phosphate esters) at the pyrimidine N1 position.

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins .

Q. How can researchers mitigate toxicity risks during in vitro handling of this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes produce structural isomers, and how can they be separated?

Isomerization occurs due to ambident nucleophilicity of pyrazole (attack at N1 vs. N2). Chromatographic separation (e.g., silica gel with hexane/EtOAc gradients) effectively isolates isomers. Confirm identity via X-ray crystallography or NOESY NMR .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Q. How can researchers leverage this compound as a scaffold for kinase inhibitor development?

Modify the pyrimidine core with pharmacophores targeting ATP-binding pockets:

- Introduce hydrophobic substituents (e.g., CF₃) at position 5 for enhanced binding.

- Replace chlorine with bioisosteres (e.g., fluorine) to improve metabolic stability.

- Validate selectivity via kinase profiling assays (e.g., KinomeScan) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

Reconcile differences by:

Q. What statistical approaches are optimal for analyzing dose-response data in biological assays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values <0.05 .

Advanced Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalytic ligands?

Yes. The pyrimidine nitrogen atoms can coordinate to transition metals (e.g., Pd, Cu). Design MOFs by coupling with carboxylate linkers or explore catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What green chemistry principles apply to its large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.